molecular formula C9H12N2O6 B3428704 Uridine CAS No. 69-75-0

Uridine

Cat. No.: B3428704
CAS No.: 69-75-0
M. Wt: 244.20 g/mol
InChI Key: DRTQHJPVMGBUCF-XVFCMESISA-N
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Description

Uridine is a pyrimidine nucleoside composed of uracil and ribose, serving as a fundamental building block for RNA synthesis and a key player in diverse cellular processes . As a naturally occurring molecule found in plasma and cerebrospinal fluid, it is critical for maintaining basic cellular functions in tissues that rely on the circulatory system for its uptake . In research applications, this compound is extensively studied for its essential role in neurobiology. It acts as a precursor for the synthesis of phosphatidylcholine, thereby supporting the formation and maintenance of neuronal cell membranes and promoting synaptic plasticity, which is crucial for learning and memory . Furthermore, this compound is investigated for its influence on metabolic pathways. It is a critical substrate for the formation of this compound diphosphate glucose (UDPG), which is indispensable for glycogen synthesis . Through the hexosamine biosynthetic pathway, this compound also contributes to the supply of UDP-N-acetylglucosamine (UDP-GlcNAc), a substrate for protein O-GlcNAcylation—a dynamic post-translational modification that regulates protein function . Studies also indicate that this compound exhibits antioxidant properties and can modulate immune responses by influencing inflammatory cytokine production and T-cell metabolism . Alterations in plasma this compound homeostasis have been observed in metabolic conditions, making it a compound of interest in diabetes and obesity research . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and adhere to their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
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InChI Key

DRTQHJPVMGBUCF-XVFCMESISA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
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Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
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Molecular Formula

C9H12N2O6
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DSSTOX Substance ID

DTXSID40891555
Record name Uridine
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Molecular Weight

244.20 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Uridine
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Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
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CAS No.

58-96-8, 69-75-0
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Melting Point

163 °C
Record name Uridine
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Scientific Research Applications

Neuroprotective Effects

Anticonvulsant Properties
Uridine has demonstrated anticonvulsant effects in various seizure models. Research indicates that this compound enhances serotonin release in isolated mice, suggesting its potential to modulate neuronal activity and improve mood disorders .

Depression Treatment
A pilot study evaluated the efficacy of this compound in treating depressed adolescents. The results showed a significant reduction in the Children's Depression Rating Scale-Revised (CDRS-R) scores, with an average decrease of 54% after six weeks of treatment . This rapid onset of action highlights this compound's potential as a therapeutic agent for mood disorders.

Cancer Metabolism

Fueling Cancer Cell Growth
Recent studies have identified this compound as a critical fuel source for pancreatic ductal adenocarcinoma (PDA) cells under glucose-restricted conditions. This compound supplementation led to increased levels of glycolytic intermediates and enhanced mitochondrial activity, indicating its role in supporting cancer cell metabolism .

This compound Triacetate in Chemotherapy Toxicity
this compound triacetate has been used effectively as an antidote for patients experiencing toxicity from fluoropyrimidines (5-FU or capecitabine). A pooled analysis showed a survival rate of approximately 96% among patients treated with this compound triacetate within 96 hours of overdose . This application underscores this compound's importance in managing chemotherapy-related side effects.

Metabolic Regulation

Impact on Metabolism and Circadian Rhythms
this compound influences body temperature and circadian rhythms, which can regulate metabolic rates and gene expression related to metabolism . This property suggests potential applications for treating metabolic disorders, including obesity.

Role in O-GlcNAcylation
this compound promotes the production of UDP-GlcNAc, essential for O-GlcNAcylation—a post-translational modification that regulates various cellular processes. This function is particularly relevant in cancer biology and metabolic diseases .

mRNA Technology

Advancements in Vaccine Development
this compound modifications have been pivotal in developing mRNA vaccines, notably during the COVID-19 pandemic. The incorporation of pseudothis compound into mRNA enhances its stability and translational capacity, reducing immune recognition and degradation. This advancement has significant implications for infectious disease prevention and cancer treatment .

Data Summary

Application AreaFindings/ResultsReferences
NeuroprotectionAnticonvulsant effects; reduced depression scores by 54%
Cancer MetabolismThis compound fuels PDA cell metabolism; effective antidote for chemotherapy toxicity
Metabolic RegulationInfluences metabolic rates; promotes O-GlcNAcylation
mRNA TechnologyEnhances vaccine efficacy through nucleoside modifications

Case Studies

  • This compound in Depression Treatment
    • Participants: Seven adolescents with bipolar disorder.
    • Duration: 6 weeks.
    • Outcome: Significant reduction in CDRS-R scores; well-tolerated with no serious adverse events reported.
  • This compound Triacetate for Chemotherapy Toxicity
    • Patient Cohort: 135 patients with fluoropyrimidine toxicity.
    • Outcome: 96% survival rate post-treatment; rapid recovery allowing resumption of chemotherapy.

Comparison with Similar Compounds

Naturally Occurring Nucleosides

Uridine shares structural similarities with other nucleosides like adenosine, guanosine, and cytidine, but differs in the nitrogenous base (uracil vs. adenine, guanine, or cytosine). Key comparisons include:

Compound Base Key Functions Relevance in Honey (mg/kg)
This compound Uracil RNA synthesis, energy metabolism, neuroprotection 0.04–1.89
Adenosine Adenine ATP precursor, neurotransmission, vasodilation 0.01–0.23
Guanosine Guanine Neurotrophic effects, G-protein signaling 0.03–0.65
Xanthine Xanthine Purine degradation intermediate, antioxidant 0.01–0.12

Key Findings :

  • This compound is the most abundant nucleoside in honey, contributing to its nutritional value .

Modified Uridines in mRNA and Therapeutics

Pseudothis compound (Ψ) and 5-methylthis compound are naturally occurring modifications in eukaryotic mRNA, altering RNA stability and protein interactions .

Compound Modification Impact on RNA/Function Therapeutic Relevance
This compound None Standard RNA incorporation, substrate for kinases Used in metabolic rescue therapies
Pseudothis compound C-glycosidic bond Enhances mRNA stability, reduces immunogenicity mRNA vaccine design
5-Methylthis compound Methylation at C5 Modulates RNA-protein interactions Linked to cancer and viral mRNA

Key Findings :

  • Ψ’s C-glycosidic bond improves mRNA stability, making it critical for vaccine development .
  • 5-Methylthis compound is associated with dysregulated RNA metabolism in cancers .

Key Findings :

  • 5-FUrd and its metabolites inhibit thymidylate synthase, disrupting DNA synthesis in cancers .
  • Pseudouridinyl analogs (PU2e, PU4b) show comparable inhibitory activity to this compound but with reduced off-target effects in bacterial models .
  • 6-Azathis compound accumulates orotic acid, blocking de novo pyrimidine synthesis .

This compound Phosphorylase Inhibitors

Inhibitors like BAU and 5-benzyluracils elevate plasma this compound levels, potentiating chemotherapy:

Compound Structure IC₅₀ (Murine Liver) Plasma this compound Elevation (Fold)
BAU 5-Benzylacyclothis compound ~100 nM 3–5x
10j 3-Cyanophenoxy derivative 1.4 nM 9x
11f 3-Chlorophenoxy derivative 1.4 nM 8x

Key Findings :

  • Compound 10j achieves sub-nanomolar IC₅₀, making it 70-fold more potent than BAU .
  • Elevated this compound protects healthy cells from 5-FU toxicity while sensitizing cancer cells .

Metabolic and Disease Implications

  • Cancer Metabolism: this compound uptake inhibition (e.g., by dipyridamole) sensitizes retinoblastoma cells to death . Pancreatic cancer cells utilize this compound-derived ribose under glucose restriction .
  • Agriculture : this compound nucleotide levels regulate sucrose-to-starch conversion in potato tubers .

Biological Activity

Uridine, a pyrimidine nucleoside, plays a crucial role in various biological processes, including nucleic acid synthesis, glycogen metabolism, and cellular signaling. Its biological activity has garnered significant attention in recent research due to its potential therapeutic applications in metabolic diseases, neurodegenerative disorders, and as a treatment for depression. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Nucleic Acid Synthesis

This compound is essential for the synthesis of RNA and plays a vital role in cellular function. It is involved in the formation of this compound diphosphate (UDP), which is crucial for glycosylation processes that modify proteins and lipids.

2. Glycogen Metabolism

This compound contributes to glycogen synthesis through the formation of UDP-glucose. This process is pivotal for energy storage and regulation of glucose homeostasis in the body .

3. Neuroprotective Effects

Recent studies have indicated that this compound has neuroprotective properties. It promotes the regeneration of neuronal cells and enhances synaptic plasticity, which is beneficial for cognitive functions .

4. Role in Depression Treatment

This compound has been investigated as a potential treatment for depression. A study involving adolescents with bipolar disorder showed that this compound supplementation significantly reduced depressive symptoms without adverse effects .

1. This compound in Depression Treatment

A clinical trial explored the efficacy of this compound in treating depressed adolescents. Participants receiving 500 mg of this compound twice daily for six weeks exhibited a mean reduction of 54% in their Children's Depression Rating Scale-Revised (CDRS-R) scores, indicating substantial improvement in depressive symptoms .

Participant DemographicsMean CDRS-R Score at EntryMean CDRS-R Score After TreatmentReduction (%)
7 participants (Caucasian)65.630 (Last Observation Carried Forward)54

2. This compound's Role in Metabolic Disorders

Research has linked abnormal this compound levels to metabolic disorders such as obesity and diabetes. Elevated this compound concentrations have been observed in individuals with these conditions, suggesting a dysregulation that may contribute to their pathophysiology .

Metabolic Effects

This compound influences various metabolic pathways, including:

  • Lipid Metabolism: It regulates lipid synthesis and storage.
  • Glucose Homeostasis: this compound affects insulin secretion and gluconeogenesis.
  • Protein Modification: It promotes O-GlcNAcylation, a post-translational modification that alters protein function and is implicated in various diseases .

Table 1: Summary of this compound's Biological Activities

Biological ActivityDescription
Nucleic Acid SynthesisEssential for RNA synthesis; forms UDP for glycosylation
Glycogen MetabolismContributes to glycogen synthesis via UDP-glucose
Neuroprotective EffectsEnhances neuronal regeneration and synaptic plasticity
Depression TreatmentReduces depressive symptoms; well tolerated in clinical studies
Metabolic RegulationInfluences lipid metabolism, glucose homeostasis, and protein modification

Q & A

Q. How should researchers design experiments to investigate this compound’s role in host-pathogen interactions, particularly in RNA virus replication?

  • Methodological Answer: Infect cell lines with viruses (e.g., Zika or SARS-CoV-2) in this compound-depleted media and measure viral load via plaque assays or RT-qPCR. Use ribonucleoside analog inhibitors (e.g., sofosbuvir) to compete with this compound incorporation. For in vivo relevance, employ transgenic mice overexpressing this compound kinase in immune cells and profile antiviral cytokine responses .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uridine
Reactant of Route 2
Uridine

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